2-Fluoro-6-nitroanisole
Overview
Description
2-Fluoro-6-nitroanisole, also known as this compound, is a useful research compound. Its molecular formula is C7H6FNO3 and its molecular weight is 171.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
1-Fluoro-2-methoxy-3-nitrobenzene has been a subject of interest in synthetic chemistry. For instance, a related compound, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, was synthesized with a high yield, and its structure was confirmed through various techniques like X-ray crystallography, NMR, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018).
Molecular Geometry and Rotational Barriers
The molecular geometries and internal rotational barriers of aromatic nitro compounds, including 1-fluoro-2-nitrobenzene, have been studied using density functional theory. These studies provide insights into the structural deformations and distortions unique to these compounds (Chen & Chieh, 2002).
Reaction Mechanisms
Research has focused on understanding the reaction mechanisms involving compounds like 1-fluoro-2-methoxy-3-nitrobenzene. For example, the synthesis and characterization of related compounds provide insights into electrophilic aromatic substitution reactions (Banks, Besheesh, Fraenk, & Klapötke, 2003).
Intermolecular Interactions
Studies on molecular ordering of smectogenic compounds, which are similar in structure to 1-fluoro-2-methoxy-3-nitrobenzene, contribute to understanding their intermolecular interactions and phase transition behaviors (Ojha & Pisipati, 2003).
Substitution Reactions
Research on the substitution reactions of fluoronitrobenzenes, which are structurally related to 1-fluoro-2-methoxy-3-nitrobenzene, helps in understanding the selectivity and reaction dynamics of such compounds (Cima, Biggi, & Pietra, 1973).
Antioxidant Studies
The synthesis of complexes involving 1-fluoro-2-nitrobenzene, closely related to 1-fluoro-2-methoxy-3-nitrobenzene, has been explored for their potential antioxidant activities, highlighting the compound's relevance in biological applications (Keypour, Mahmoudabadi, Shooshtari, Bayat, Soltani, Karamian, & Moazzami Farida, 2020).
Mechanism of Action
The mechanism of action for the reactions of “1-Fluoro-2-methoxy-3-nitrobenzene” involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Future Directions
The future directions for the study and use of “1-Fluoro-2-methoxy-3-nitrobenzene” could involve further exploration of its synthesis, reactions, and properties. This could include the development of new synthesis methods, the investigation of new reactions, and the study of its physical and chemical properties under various conditions .
Properties
IUPAC Name |
1-fluoro-2-methoxy-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPBBFKWSJLAPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344657 | |
Record name | 2-fluoro-6-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
484-94-6 | |
Record name | 2-fluoro-6-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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